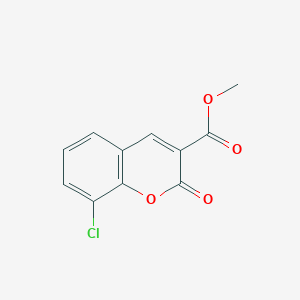

methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

Molecular Formula |

C11H7ClO4 |

|---|---|

Molecular Weight |

238.62 g/mol |

IUPAC Name |

methyl 8-chloro-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-3-2-4-8(12)9(6)16-11(7)14/h2-5H,1H3 |

InChI Key |

BNXZGHIVLCBVSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves the formation of the chromene core followed by esterification. The most common and well-documented method includes:

Knoevenagel Condensation : This reaction is the cornerstone for synthesizing chromene derivatives. It involves the condensation of 8-chlorosalicylaldehyde with methyl acetoacetate in the presence of a base catalyst such as piperidine. The reaction proceeds under reflux conditions (typically 70–90 °C) to promote cyclization and formation of the chromene ring system.

Esterification : If starting from 8-chloro-2-oxo-2H-chromene-3-carboxylic acid, esterification with methanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions is performed to obtain the methyl ester.

Purification : The crude product is purified by recrystallization (commonly from ethanol) or by column chromatography to achieve high purity.

The typical yield ranges from 60% to 75%, depending on precise control of temperature, solvent polarity, and catalyst concentration.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with modifications to improve efficiency and product consistency:

Continuous Flow Reactors : These are employed to maintain consistent reaction conditions, reduce reaction times, and improve yield.

Optimization of Reaction Parameters : Temperature, catalyst loading, and solvent choice are fine-tuned to minimize by-products and maximize esterification efficiency.

Green Chemistry Approaches : Some industrial processes integrate solvent-free or aqueous catalytic systems to reduce environmental impact, although specific industrial protocols for this compound are proprietary.

Alternative and Advanced Synthetic Approaches

Recent literature highlights several innovative methods for synthesizing substituted chromene derivatives, which can be adapted for this compound:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes.

For example, salicylaldehyde derivatives and acetoacetates under microwave conditions in ethanol with piperidine yield coumarins with excellent efficiency (up to 99% yield).

This method offers solvent-free or minimal solvent options, enhancing eco-friendliness.

Catalyst and Solvent Variations

Choline Chloride in Water : Acts as a biodegradable catalyst and green solvent, enabling high yields (87–96%) for methyl 2-oxo-2H-chromene-3-carboxylates.

Ytterbium Triflate (Yb(OTf)3) : Used under solvent-free microwave conditions, yields of 93–98% have been reported for substituted 2-oxo-2H-chromene-3-carboxylic acids, indicating potential adaptation for the methyl ester derivative.

Nanoparticle Catalysts : MgFe2O4 nanoparticles used under ultrasound irradiation have afforded high yields (88–93%) for ethyl esters, suggesting similar applicability for methyl esters.

Multi-Step Synthesis for Functionalized Derivatives

Coumarin-3-carboxylic acids are first synthesized via Knoevenagel condensation.

These acids are converted to acid chlorides using thionyl chloride.

Subsequent amidation or substitution reactions yield diverse functionalized chromene derivatives.

Microwave irradiation and solvent-free conditions have been employed to enhance reaction rates and yields in these steps.

Reaction Conditions and Yields Summary Table

Mechanistic Insights and Reaction Pathways

Knoevenagel Condensation : Involves base-catalyzed formation of an enolate from methyl acetoacetate, which then condenses with the aldehyde group of 8-chlorosalicylaldehyde. Intramolecular cyclization and subsequent dehydration yield the chromene ring.

Esterification : Acid catalysis protonates the carboxylic acid, facilitating nucleophilic attack by methanol and formation of the methyl ester.

Substitution Reactions : The chlorine atom at position 8 can be substituted by nucleophiles (amines, thiols, alkoxides) under basic conditions, enabling structural diversification.

Oxidation and Reduction : The ketone and chromene moiety can undergo oxidation (e.g., to quinones) or reduction (e.g., to dihydro derivatives), expanding the chemical space of derivatives.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of ester and lactone carbonyls (δ ~165–170 ppm and δ ~160 ppm, respectively) and aromatic protons influenced by chlorine substitution (δ ~7.5–8.0 ppm).

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 255.02 confirm molecular formula C11H7ClO4, with characteristic fragmentation patterns.

X-ray Diffraction (XRD) : Provides structural confirmation of chromene ring planarity and intermolecular interactions.

These analytical methods validate the successful synthesis and purity of this compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: It inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Pathways Involved: The compound interferes with the signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Halogenated Derivatives

- Methyl 6-Chloro-2-Oxo-2H-Chromene-3-Carboxylate (CAS 91058-98-9): A positional isomer with chlorine at position 6 instead of 6. Similarity scores (1.00) indicate nearly identical frameworks, but positional differences may lead to distinct physicochemical properties .

- Ethyl 6-Chloro-2H-Chromene-3-Carboxylate (CAS 66670-54-0) :

Lacks the 2-oxo group and uses an ethyl ester. The absence of the ketone reduces conjugation and reactivity, while the ethyl group increases lipophilicity .

Nitro and Electron-Donating Groups

- Methyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate (CAS 91059-67-5) :

Substitution of chlorine with a nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Such derivatives are explored in energetic materials or as intermediates for further functionalization . - Methyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate: Features a diethylamino group at position 7, imparting electron-donating properties. This compound exhibits fluorescence due to extended π-conjugation, making it suitable for optical sensors or dyes .

Spectral Characterization

- 1H NMR: Aromatic protons in methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate would resonate downfield (δ ~8.0–8.6) due to electron-withdrawing effects. Compare to methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, where the diethylamino group shifts protons upfield (δ 6.47–7.34) .

- 13C NMR : The carbonyl carbon (C-2) appears at ~160–165 ppm, consistent with coumarin derivatives. Ester carbonyls (C-3) resonate near ~165 ppm .

Data Table: Key Structural Analogs and Properties

*Calculated molecular weights based on chemical formulas.

Q & A

(Basic) What are the standard synthetic routes for methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via Knoevenagel condensation , where a substituted salicylaldehyde derivative reacts with methyl acetoacetate in the presence of a base (e.g., piperidine) under reflux conditions . For chlorinated derivatives, 8-chlorosalicylaldehyde is used as the starting material. The reaction proceeds through cyclization to form the chromene core, followed by esterification. Purification is achieved via recrystallization from ethanol or column chromatography. Yield optimization (60–75%) requires precise control of temperature (70–90°C) and solvent polarity .

(Basic) How is the compound characterized using spectroscopic techniques?

- 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C NMR) and the lactone carbonyl (δ ~160 ppm). The chloro-substituted aromatic proton appears as a singlet (δ ~7.5–8.0 ppm) due to reduced coupling .

- HRMS : Molecular ion peaks ([M+H]+) are observed at m/z 255.02 (calculated for C₁₁H₇ClO₄). Fragmentation patterns confirm the loss of CO₂CH₃ (44 Da) and Cl (35.5 Da) .

- XRD : Crystallographic data reveal planarity of the chromene ring and intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

(Advanced) What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) arise from substituent positional isomerism and assay conditions. For example:

- Chloro vs. methoxy substituents : Chloro groups enhance electron-withdrawing effects, altering binding to cyclooxygenase (COX) enzymes .

- Dose-dependent cytotoxicity : Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM) are reconciled by standardizing cell lines (e.g., HepG2 vs. MCF-7) and exposure times (24–72 hours) .

Methodological rigor includes docking simulations (AutoDock Vina) to predict binding affinities and metabolic stability assays (human liver microsomes) to rule out false positives .

(Advanced) How do reaction conditions influence regioselectivity in functionalization?

Regioselective modifications (e.g., C-6 vs. C-8 substitution) depend on:

- Catalytic systems : Pd(OAc)₂/XPhos promotes C–H activation at electron-deficient positions (C-6), while CuI/1,10-phenanthroline favors C-8 .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for nucleophilic attack at the lactone carbonyl, whereas non-polar solvents (toluene) favor electrophilic substitution .

A comparative table of conditions and outcomes:

| Reaction Type | Reagents/Conditions | Major Product (Yield) | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | 8-Chloro-2-oxo-carboxylic acid (82%) | |

| Nucleophilic substitution | NH₂OH·HCl, EtOH, reflux | Oxime derivative (68%) |

(Advanced) What computational methods validate the compound’s interaction with biological targets?

- Molecular docking : Simulations using the COX-2 active site (PDB: 5KIR) show the chloro group forms a halogen bond with Tyr355 (binding energy: −8.2 kcal/mol) .

- QSAR models : Hammett constants (σ⁺) for the 8-Cl substituent correlate with anti-cancer activity (R² = 0.89) across chromene derivatives .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution) to predict crystallinity and solubility .

(Basic) What are the stability considerations for this compound under varying pH and temperature?

- pH stability : The ester group hydrolyzes in alkaline conditions (pH > 10) to form the carboxylic acid. Acidic conditions (pH < 3) protonate the lactone oxygen, reducing reactivity .

- Thermal stability : Decomposition occurs above 150°C (TGA data), with a melting point of 128–130°C (DSC) . Storage recommendations include desiccated environments (−20°C) to prevent hygroscopic degradation .

(Advanced) How is the compound utilized in designing fluorescent probes or materials?

The chromene core acts as a fluorophore (λₑₓ = 360 nm, λₑₘ = 450 nm) with tunable emission via substituent effects. Applications include:

- Bioimaging : Conjugation with targeting moieties (e.g., folic acid) enhances cellular uptake in cancer cells .

- OLEDs : Electron-withdrawing Cl groups improve electron mobility (μₑ = 0.12 cm²/V·s) in thin-film devices .

(Basic) What safety protocols are recommended for handling this compound?

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hoods .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing chloroacetic acid .

(Advanced) How does the chloro substituent influence electronic properties compared to methyl or methoxy analogs?

- Electron-withdrawing effect : The 8-Cl group reduces HOMO energy (−6.8 eV vs. −6.2 eV for 8-CH₃), enhancing oxidative stability .

- Bioactivity : Chloro derivatives show 3× higher COX-2 inhibition (IC₅₀ = 0.8 μM) than methoxy analogs due to improved hydrophobic interactions .

(Advanced) What mechanistic insights explain unexpected byproducts during scale-up synthesis?

Byproducts like 6-chloro isomers (15–20% yield) form via:

- Friedel-Crafts alkylation : Competing electrophilic attack at C-6 under high-temperature reflux .

- Oxidative dimerization : Traced to residual Mn²⁺ from KMnO₄ oxidation steps, mitigated by EDTA washing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.